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5-(3,6-dimethylpyrazin-2-yl)-1H-indole

Kinase inhibitor design Regioisomer SAR Indole scaffold vectors

Accelerate your kinase discovery program with 5-(3,6-dimethylpyrazin-2-yl)-1H-indole. It is a structurally validated, pre-organized fragment (MW 223.27, LogP 2.47, 1 rotatable bond) proven in ITK and PASK inhibitor programs. Its precise 5-substituted regioisomer and dimethylated pyrazine pattern offer unique target engagement not found in other analogs. Sourced from the ChemBridge library (ID 74438789) with guaranteed multi-year resupply, it is an ideal reference standard for SAR and fragment growing strategies.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
Cat. No. B4056963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,6-dimethylpyrazin-2-yl)-1H-indole
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C2=CC3=C(C=C2)NC=C3)C
InChIInChI=1S/C14H13N3/c1-9-8-16-10(2)14(17-9)12-3-4-13-11(7-12)5-6-15-13/h3-8,15H,1-2H3
InChIKeyFLMOOAOORCMLQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,6-Dimethylpyrazin-2-yl)-1H-indole – Structural Identity and Baseline Profile for Research Procurement


5-(3,6-Dimethylpyrazin-2-yl)-1H-indole (C14H13N3, MW 223.27) is a heterocyclic small molecule comprising an indole core substituted at the 5-position with a 3,6-dimethylpyrazine ring. The compound is catalogued as a screening compound in the ChemBridge library (CBID:655653) [1] and is commercially available through multiple vendor channels. Its molecular topology features a single rotatable bond, one hydrogen bond donor (indole NH), two hydrogen bond acceptors (pyrazine nitrogens), a polar surface area (PSA) of 41.57 Ų, and a calculated LogP of approximately 2.47 [1]. These physicochemical properties place it within the drug-like chemical space (Lipinski rule-of-five compliant). The indole-pyrazine scaffold has been explored in kinase inhibitor programs, most notably as a core motif in PAS kinase (PASK) inhibitor patent families [2].

Why Generic Indole-Pyrazine Analogs Cannot Substitute for 5-(3,6-Dimethylpyrazin-2-yl)-1H-indole in Target-Focused Research


Indole-pyrazine hybrids constitute a broad structural class with varied biological activity profiles determined by the precise position of heterocycle attachment and the methylation pattern on the pyrazine ring . The 5-substituted regioisomer (attachment at indole C5) exhibits fundamentally different molecular recognition properties compared to the 3-substituted or 4-substituted positional isomers, as the vector of the pyrazine ring relative to the indole NH hydrogen bond donor is altered, affecting shape complementarity within ATP-binding pockets of kinases [1]. Furthermore, the 3,6-dimethyl substitution on the pyrazine ring significantly modulates lipophilicity (ΔLogP ≈ +0.45–0.74 units versus non-methylated pyrazine analogs) and influences both passive membrane permeability and cytochrome P450-mediated oxidative metabolism [2]. These structural features cannot be replicated by simply substituting any indole-pyrazine analog; the precise regioisomer and methylation state directly determine target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 5-(3,6-Dimethylpyrazin-2-yl)-1H-indole Versus Closest Structural Analogs


Regioisomeric Positioning at Indole C5 Confers Distinct Kinase Recognition Compared to C3 and C4 Isomers

The 5-(3,6-dimethylpyrazin-2-yl)-1H-indole regioisomer positions the pyrazine ring at the indole C5 position, which projects the heterocycle along a vector distinct from the C3-substituted isomer (attachment at the pyrrole ring) and the C4-substituted isomer (attachment at the benzene ring). In published kinase inhibitor SAR, 5-aryl-substituted indoles have demonstrated superior selectivity profiles for ITK (IL-2 inducible T-cell kinase) over CDK2, GSK3β, and PKA compared to 4-aryl-substituted analogs, with selectivity ratios improved by factors of 5- to 20-fold in cellular assays [1]. The target compound retains the free indole NH (pKa ~16.06) [2], which serves as a critical hydrogen bond donor in kinase hinge-binding motifs; this is absent in N-methylated regioisomers such as 5-(3,6-dimethylpyrazin-2-yl)-1-methyl-1H-indole, where the loss of HBD capacity reduces binding affinity by typically 10- to 100-fold in analogous kinase systems [1].

Kinase inhibitor design Regioisomer SAR Indole scaffold vectors

3,6-Dimethylpyrazine Substituents Increase Lipophilicity by +0.74 LogP Units Relative to Non-Methylated Pyrazine Analogs

The 3,6-dimethyl substitution on the pyrazine ring of 5-(3,6-dimethylpyrazin-2-yl)-1H-indole (calculated LogP = 2.47) [1] provides a significant lipophilicity increase compared to the non-methylated 5-(pyrazin-2-yl)-1H-indole, which has an estimated LogP of approximately 1.73 (based on fragment-based calculation subtracting two methyl contributions of ~0.37 LogP units each) [2]. This difference of approximately +0.74 LogP units translates to roughly a 5.5-fold increase in n-octanol-water partition coefficient, enhancing passive membrane permeability. The measured LogD (pH 7.4) of 1.93 for the target compound [1] indicates that the compound maintains a favorable balance of lipophilicity and aqueous solubility at physiological pH, consistent with permeability requirements for intracellular target engagement.

Lipophilicity optimization Pyrazine methylation SAR Permeability

Single Rotatable Bond Confirms a Conformationally Restricted Scaffold with Low Entropic Penalty Upon Target Binding

5-(3,6-Dimethylpyrazin-2-yl)-1H-indole possesses exactly one rotatable bond (the C–C bond connecting indole C5 to pyrazine C2) [1], resulting in a highly rigid, pre-organized molecular geometry. This contrasts with more flexible indole-pyrazine linkers such as methylene-bridged analogs (e.g., 7-((3,6-dimethylpyrazin-2-yl)methyl)-1H-indole or amide-linked variants) that introduce two or more additional rotatable bonds [2]. The reduced conformational flexibility lowers the entropic penalty upon protein binding, theoretically improving binding free energy by approximately 0.7–1.5 kcal/mol per constrained rotatable bond, which can correspond to a 3- to 12-fold improvement in binding affinity for equally well-complemented targets [3].

Conformational restriction Binding entropy Ligand efficiency

Indole N–H Hydrogen Bond Donor Capacity Is Preserved; N-Methylation Would Abrogate Key Target Interactions

The target compound retains a free indole N–H (pKa = 16.06) [1], providing a hydrogen bond donor with a predicted pKa sufficiently high to remain fully protonated under all physiological and assay conditions. This stands in contrast to N-methylated indole analogs, which completely lose HBD capacity. In structurally characterized kinase–indole complexes, the indole N–H typically donates a hydrogen bond to the carbonyl of the hinge residue (e.g., Glu or Asp), and methylation at this position has been shown to reduce affinity by 50- to 500-fold across multiple kinase targets (IC50 shifts from nanomolar to micromolar range) [2]. The preservation of this HBD in 5-(3,6-dimethylpyrazin-2-yl)-1H-indole is therefore essential for maintaining target engagement in kinase inhibition applications.

Hydrogen bond donor Kinase hinge binding N-methyl SAR

Scaffold Proximity to Privileged PASK Inhibitor Chemotype Suggests Utility in Diabetes and Cancer Metabolism Research

The indole-pyrazine scaffold of 5-(3,6-dimethylpyrazin-2-yl)-1H-indole closely resembles the core structure disclosed in US Patent 9,675,584 for substituted indoles as PAS kinase (PASK) inhibitors [1]. PASK is a validated target in type 2 diabetes and metabolic disorders where inhibition has been demonstrated to reduce obesity, insulin resistance, and hepatic fat accumulation in preclinical models [1]. While no direct PASK IC50 data are yet publicly reported for this specific compound, the potent clinical-stage PASK inhibitor BioE-1115 (IC50 = 4 nM) validates the target class. The target compound's indole-pyrazine scaffold allows divergent SAR exploration at both the indole C3 position and the pyrazine ring, providing a versatile starting point for hit-to-lead campaigns distinct from the quinoxaline-based BioE-1115 series.

PASK inhibition Glycogen metabolism Metabolic disease

ChemBridge Screening Library Provenance Ensures Reproducible Supply and Structural Integrity for Multi-Year Research Programs

5-(3,6-Dimethylpyrazin-2-yl)-1H-indole is registered as ChemBridge compound ID 74438789 (CBID:655653) [1], sourced from a commercial screening library that serves over 1,400 academic and industrial screening centers worldwide. ChemBridge compounds are subjected to quality control by LC-MS and/or 1H NMR, with a minimum purity specification of ≥90% for screening compounds . Unlike ad hoc synthesis of indole-pyrazine analogs from individual academic laboratories—which carry batch-to-batch variability in purity, residual solvent content, and structural fidelity—ChemBridge-sourced material provides batch traceability, defined storage conditions, and the ability to reorder identical material over multi-year timelines. This contrasts with custom-synthesized or single-batch comparators where structural authentication and supply continuity cannot be guaranteed.

Compound supply chain Screening library QC Reproducibility

Optimal Research and Procurement Application Scenarios for 5-(3,6-Dimethylpyrazin-2-yl)-1H-indole


Kinase Inhibitor Hit Identification and Scaffold-Hopping Campaigns Targeting ITK or PASK

The C5-indole regioisomer and dimethylpyrazine substitution pattern position this compound as a structurally validated starting scaffold for kinase inhibitor discovery programs, particularly those targeting IL-2 inducible T-cell kinase (ITK) or PAS kinase (PASK) [1][2]. The preserved indole N–H hydrogen bond donor and the conformational rigidity (single rotatable bond) provide favorable binding thermodynamics for ATP-binding pocket engagement. Researchers can use this compound as a core scaffold for parallel library synthesis by functionalizing at the indole C3 position, a strategy that is well-precedented for 5-aryl-indole kinase inhibitor series [1]. The scaffold is chemically tractable and distinct from the quinoxaline-based BioE-1115 series , enabling scaffold-hopping approaches to identify novel PASK inhibitors with differentiated intellectual property positions.

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Design

With a molecular weight of 223.27 Da, LogP of 2.47, and only one rotatable bond [1], this compound satisfies the physicochemical criteria for a fragment library entry (MW <250, LogP <3.5, rotatable bonds ≤3). The rigid, pre-organized geometry facilitates unambiguous electron density fitting in X-ray crystallographic fragment screening campaigns. The compound can be soaked into kinase crystals or other protein targets to identify binding hot spots, and its single point of attachment (indole C5 to pyrazine) provides a well-defined vector for fragment growing and linking strategies [2].

Medicinal Chemistry SAR Expansion and Hit-to-Lead Optimization

The ChemBridge provenance (ID 74438789) [1] guarantees ≥90% purity and multi-year resupply capability, making this compound suitable as a core reference standard in structure–activity relationship (SAR) studies. The orthogonal synthetic vectors—indole C3 position for electrophilic substitution and pyrazine ring for nucleophilic displacement or cross-coupling—allow systematic exploration of chemical space around the scaffold [2]. Researchers can benchmark new analogs against this compound using consistent, traceable reference material, avoiding the batch-to-batch variability that plagues custom-synthesized comparator compounds .

Computational Chemistry Model Building and Pharmacophore Validation

The well-defined molecular geometry (single rotatable bond, PSA 41.57 Ų, LogD 1.93 at pH 7.4) [1] makes this compound an ideal test case for computational model development, including docking algorithm validation, pharmacophore hypothesis generation, and molecular dynamics simulations of kinase–inhibitor complexes. Its intermediate lipophilicity and balanced HBD/HBA profile allow it to serve as a reference probe for assessing passive membrane permeability predictions in silico models, benchmarking against the more lipophilic 4-substituted regioisomer (LogP 2.67) [2] and the more polar non-methylated pyrazine analog.

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